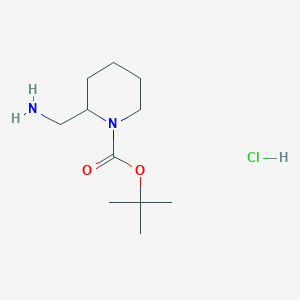

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Description

Chemical Structure and Properties

Molecular Identity and Nomenclature

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 370069-31-1 for the base compound; hydrochloride salt CAS 1029689-80-2) is a Boc-protected piperidine derivative with a hydrochloride counterion. Key identifiers include:

The compound’s hydrochloride form enhances water solubility while maintaining the Boc group’s protective function.

Structural Characteristics and Classification

The molecule consists of:

- Piperidine ring : A six-membered saturated amine ring with nitrogen at position 1.

- Boc (tert-butoxycarbonyl) group : Attached to the piperidine nitrogen, serving as a carbonyl-protective moiety.

- Aminomethyl substituent : A -CH₂NH₂ group at position 2, contributing to the compound’s reactivity in organic synthesis.

Classification :

Stereochemistry and Conformational Analysis

The compound’s stereochemistry arises from the chiral center at position 2 (C2), where the aminomethyl group creates four distinct substituents:

- Piperidine ring (C1 and C3)

- Aminomethyl (-CH₂NH₂)

- Hydrogen atom

This configuration allows enantiomeric forms (e.g., (2R) and (2S)). While specific stereochemical data for the hydrochloride salt is limited in the literature, the Boc group’s steric bulk typically adopts an equatorial orientation in piperidine chair conformations to minimize 1,3-diaxial interactions.

Crystallographic Data and Molecular Geometry

No crystallographic data for this compound is available in the provided sources. However, analogous Boc-protected piperidines often exhibit monoclinic or orthorhombic packing , with hydrogen bonding between the aminomethyl NH₂ and chloride counterion.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characteristics

Typical NMR features (base compound, non-hydrochloride form):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (C(CH₃)₃) | 1.3–1.5 | Singlet |

| Piperidine ring (C3–C6) | 1.2–1.8 | Multiplet |

| Aminomethyl (-CH₂NH₂) | 2.5–3.0 | Broad singlet |

Note: Hydrochloride salt protonates NH₂, shifting δ to 2.0–2.5 (broad singlet in D₂O).

Infrared Spectroscopy Analysis

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Boc carbonyl (C=O) | ~1700 |

| Piperidine C-H | 2800–2950 |

| Aminomethyl N-H | 3300–3500 (broad) |

Data inferred from structural analogs.

Mass Spectrometry Fragmentation Patterns

| Fragment Ion | m/z | Source |

|---|---|---|

| [M+H]⁺ (C₁₁H₂₂N₂O₂·HCl) | 250 | Molecular ion |

| [M - Boc]⁺ | 193 | Loss of tert-butyl group |

| [Piperidine-CH₂NH₂]⁺ | 114 | Aminomethyl fragment |

Physicochemical Properties

Solubility Parameters and Behavior

| Solvent | Solubility | Source |

|---|---|---|

| DMSO | High | |

| Methanol | Moderate | |

| Water (pH 7) | Low (enhanced with HCl) | |

| Dichloromethane | High |

The hydrochloride salt improves aqueous solubility compared to the free base.

Acid-Base Characteristics

| Property | Value | Source |

|---|---|---|

| pKa (Boc stability) | ~5–6 (stable below pH 4) | |

| pKa (aminomethyl NH₂) | ~9–10 |

Boc groups resist hydrolysis under mild acidic conditions but degrade in strong acids (e.g., HCl >4M).

Stability Under Various Conditions

| Condition | Stability | Source |

|---|---|---|

| Room temperature, dry | Stable | |

| Aqueous solution, pH 7 | Stable (weeks) | |

| Strong acid (HCl >4M) | Boc cleavage | |

| High temperature (>100°C) | Decomposition |

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJABFBQXCLGLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662446 | |

| Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-04-7 | |

| Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine Nitrogen

- Starting material: 4-piperidinecarboxamide or 1-Boc-2-(aminomethyl)piperidine.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), distilled water.

- Conditions: Stirring at room temperature (20-25 °C) for 8-10 hours.

- Workup: Adjust pH to 6-7 with 20% hydrochloric acid, extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0-2 °C).

- Outcome: Formation of 1-Boc-4-piperidyl urea or Boc-protected piperidine intermediates with high purity and yield.

This method is industrially applicable, providing stable and pure Boc-protected intermediates.

Introduction of Aminomethyl Group

- Approach: Reduction of benzamide or benzoyl derivatives of Boc-protected piperidine.

- Reagents: Lithium aluminum hydride (LAH) or alternative hydride sources.

- Procedure:

- Reaction mixture cooled in an ice bath.

- Addition of NaOH (2.0 M) followed by benzoyl chloride to Boc-protected amine in tetrahydrofuran (THF).

- Stirring at room temperature for 2.5 hours.

- Reduction of benzamide intermediate with excess LAH.

- Quenching excess LAH with Rochelle’s salt solution or Fieser workup (slow addition of water, NaOH, and water).

- Purification: Extraction with dichloromethane, drying over MgSO4, evaporation, and chromatographic purification.

- Final step: Deprotection of Boc group using HCl in ether to yield the hydrochloride salt of tert-butyl 2-(aminomethyl)piperidine.

This method balances yield (60-80%) and purity, with careful control of reaction conditions to avoid emulsion formation and product loss.

Alternative Synthetic Routes

- Hydroboration and palladium-catalyzed cross-coupling: Starting from tert-butyl 4-methylidenepiperidine-1-carboxylate, in situ hydroboration followed by Pd-catalyzed coupling introduces the aminomethyl functionality.

- Use of cyanuric fluoride activation: Carboxylic acid derivatives are activated with cyanuric fluoride and reacted with amines to form carbamate intermediates, which can be further transformed.

- Reaction with 4-nitrophenyl chloroformate: At low temperatures (-60 to 20 °C), tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate reacts with 4-nitrophenyl chloroformate and triethylamine in dichloromethane to form carbamate derivatives, purified by chromatography, yielding up to 89%.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Boc protection step is critical for selective amination and stability of intermediates.

- Reduction of benzoyl derivatives with LAH is a classical approach but requires careful quenching to avoid emulsions and loss of product.

- Modern methods using palladium-catalyzed cross-coupling and cyanuric fluoride activation provide alternative routes with potential for higher selectivity and yield.

- Formation of the hydrochloride salt post-deprotection improves product stability and solubility, facilitating handling and further pharmaceutical applications.

- Purification techniques include column chromatography, preparative TLC, and crystallization, ensuring high purity for downstream use.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the development of biologically active compounds.

Medicine: Involved in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride and related compounds:

Structural and Functional Differences

Heterocyclic Ring Variations

- Piperidine vs. Pyrrolidine: The target compound’s 6-membered piperidine ring offers greater conformational flexibility compared to the 5-membered pyrrolidine in (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. This difference impacts binding affinity in biological targets, such as ion channels or receptors .

Substituent Effects

- Aminomethyl Position: The 2-aminomethyl group in the target compound contrasts with the 3-aminomethyl substituent in 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride.

- Functional Groups :

Stereochemical Considerations

- The (R)-stereochemistry in the pyrrolidine analogue may enhance enantioselectivity in asymmetric synthesis or receptor binding, a feature absent in the non-chiral target compound .

Biological Activity

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry. It is characterized by a piperidine ring, an aminomethyl group, and a tert-butyl ester, which contribute to its diverse applications in organic synthesis and potential therapeutic uses.

- Molecular Formula : CHNO·HCl

- Molecular Weight : Approximately 250.77 g/mol

- Structure : The compound features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester, which enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target involved.

- Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in treating central nervous system disorders.

Pharmacological Potential

- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For example, modifications of similar structures have shown cytotoxicity against tumor cell lines, suggesting that this compound could have similar applications .

- Immunotherapy Applications : The compound's structural features may allow it to function in immune modulation, particularly in the context of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

- Neuropharmacology : Its interaction with neurotransmitter receptors suggests potential for development as a therapeutic agent targeting neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-2-(aminomethyl)piperidine | Similar piperidine structure with a different protecting group | More stable under acidic conditions |

| (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | Enantiomer of the compound | Different biological activity profile |

| Piperidin-1-carboxylic acid | Contains a carboxylic acid but no tert-butyl group | Lacks the unique reactivity of the tert-butyl group |

This table highlights how the unique combination of functional groups in this compound can lead to distinct biological activities compared to structurally similar compounds.

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound's binding affinities and biological effects:

- Binding Affinity Studies : Initial findings indicate that the compound has the potential to bind to various receptors involved in neurotransmission and immune response modulation. Further quantitative studies are needed to establish its pharmacological profile.

- Cytotoxicity Assays : In cell line studies, derivatives have shown significant cytotoxic effects against cancerous cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions involving piperidine derivatives. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be prepared by reacting tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate with hydroxylamine hydrochloride under basic conditions (e.g., EtOH, Et₃N) followed by hydrogenation (Raney nickel, H₂, 30–50 psi) . Optimization includes:

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the presence of tert-butyl (1.2–1.4 ppm), piperidine ring protons (2.5–3.5 ppm), and aminomethyl groups (3.0–3.3 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular weight (e.g., 229.32 g/mol for the free base) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis due to potential inhalation hazards (GHS Category 4 acute toxicity) .

- Storage: In airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., GHS classifications) be resolved for this compound?

Methodological Answer: Discrepancies arise from differing regulatory frameworks (e.g., UN vs. EU-GHS). To address this:

Q. What strategies mitigate stereochemical challenges during synthesis?

Methodological Answer:

Q. How is this compound applied in designing enzyme inhibitors or receptor modulators?

Methodological Answer: The piperidine-carboxylate scaffold serves as a rigid backbone for targeting enzymes like hepatocyte growth factor (HGF). Example applications:

Q. Which analytical methods detect degradation products under varying storage conditions?

Methodological Answer:

- Stability-Indicating HPLC: Monitor degradation (e.g., tert-butyl group hydrolysis) under accelerated conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >150°C) to optimize storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.